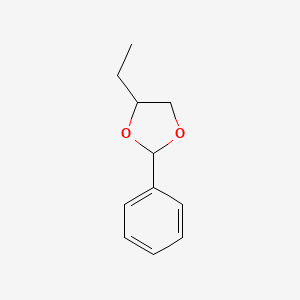
1,3-Dioxolane, 4-ethyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 4-ethyl-2-phenyl- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals, which are cyclic ethers with two oxygen atoms in a five-membered ring. This compound is characterized by the presence of an ethyl group at the 4-position and a phenyl group at the 2-position of the dioxolane ring. It is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
準備方法
1,3-Dioxolane, 4-ethyl-2-phenyl- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For example, the preparation of 1,3-dioxolane can be achieved by reacting 1,2-diol with acetone under acidic conditions . Industrial production methods often involve the continuous removal of water from the reaction mixture using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the formation of the desired product .
化学反応の分析
1,3-Dioxolane, 4-ethyl-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminium hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can lead to the formation of carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
科学的研究の応用
1,3-Dioxolane, 4-ethyl-2-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a protecting group for carbonyl compounds, allowing selective reactions to occur without affecting the protected functional group In biology, it can be used as a building block for the synthesis of biologically active moleculesIn industry, it is used in the synthesis of polymers, rubber goods, and paint-and-lacquer materials .
作用機序
The mechanism of action of 1,3-Dioxolane, 4-ethyl-2-phenyl- involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can effectively protect the carbonyl group from unwanted reactions . The molecular targets and pathways involved in its action depend on the specific application and the nature of the compounds it interacts with.
類似化合物との比較
1,3-Dioxolane, 4-ethyl-2-phenyl- can be compared with other similar compounds such as 1,3-dioxane and 1,2-dioxolane. While 1,3-dioxane has a six-membered ring with two oxygen atoms, 1,2-dioxolane has a five-membered ring with adjacent oxygen atoms . The unique structure of 1,3-Dioxolane, 4-ethyl-2-phenyl- provides it with specific properties and reactivity that distinguish it from these similar compounds .
特性
CAS番号 |
176444-66-9 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
4-ethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChIキー |
KTFCOAMFYXAAHS-UHFFFAOYSA-N |
正規SMILES |
CCC1COC(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


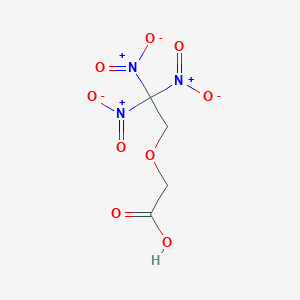
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
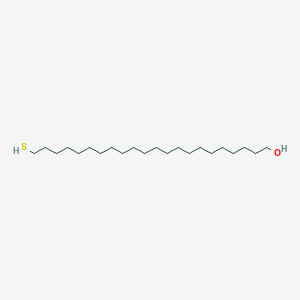

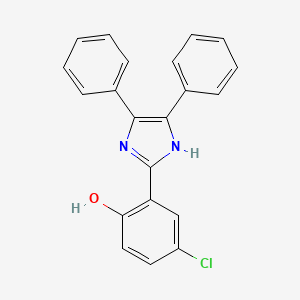
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
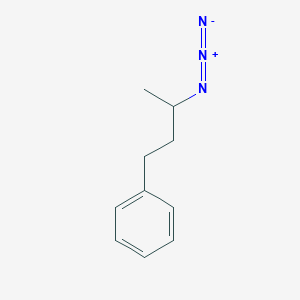
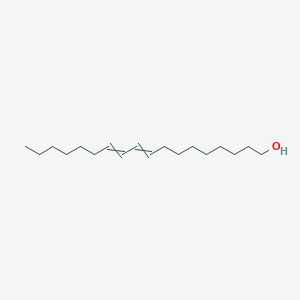
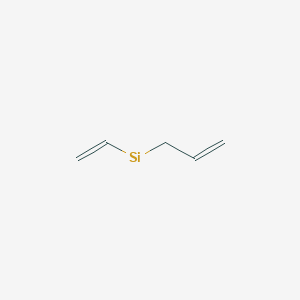

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
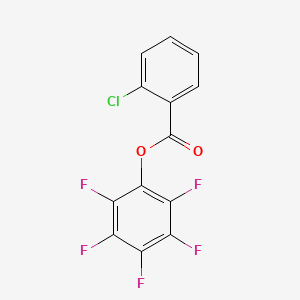
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
